2,2-Dimethylundecanoic acid

Description

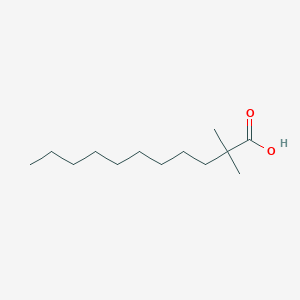

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-13(2,3)12(14)15/h4-11H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOBIMFBDYITLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949299 | |

| Record name | 2,2-Dimethylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26403-14-5 | |

| Record name | Neotridecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,2 Dimethylundecanoic Acid

Chemical Synthesis Approaches to Branched-Chain Fatty Acids and Specific D-Substituted Undecanoic Acids

The chemical synthesis of 2,2-dimethylundecanoic acid and other branched-chain fatty acids involves sophisticated methods for carbon chain assembly and the precise introduction of substituent groups. These strategies are fundamental to creating the specific architecture of these molecules.

Strategies for Carbon Chain Elongation and Methyl Group Introduction

The construction of the carbon backbone of this compound necessitates a combination of carbon chain elongation and the introduction of a gem-dimethyl group at the C-2 position.

Carbon Chain Elongation: Classical methods for fatty acid synthesis often rely on the iterative addition of two-carbon units. This can be achieved through various organic reactions. For instance, the malonic ester synthesis is a versatile method for elongating a carbon chain. While this is a general strategy, creating a long-chain fatty acid like undecanoic acid requires a multi-step approach. khanacademy.org A more modern and efficient approach involves cross-coupling reactions. For example, the Negishi cross-coupling reaction, which couples an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, can be a powerful tool for constructing the carbon skeleton of fatty acids. google.com

Another strategy for carbon chain elongation is a process known as a "living telomerization process." This method allows for the versatile and scalable production of ω-substituted fatty alcohols and acids, which can serve as precursors for more complex fatty acids. acs.org

Introduction of the Gem-Dimethyl Group: The introduction of the 2,2-dimethyl moiety, a quaternary carbon center, presents a significant synthetic challenge. Several strategies exist to create this structural feature. One common approach involves the α-alkylation of a carboxylic acid derivative. For example, a carboxylic acid can be converted to its dianion, which can then be successively alkylated with a methylating agent.

Conventional methods for constructing gem-dimethyl quaternary centers include the reductive Heck reaction, radical cyclization, and cation-mediated cyclization, though these often require harsh conditions. chinesechemsoc.org A notable method for synthesizing α,α-dimethyl carboxylic acids is the reaction of a Grignard reagent with carbon dioxide. For instance, 2,2-dimethylbutyric acid can be synthesized from 2-chloro-2-methylbutane (B165293) via a Grignard reagent and subsequent carbonation. chemicalbook.com A similar strategy could be envisioned for this compound, starting from a corresponding 2-chloro-2-methylundecane.

A photoenolization/Diels-Alder (PEDA) reaction has also been employed to forge gem-dimethyl-anthracenone structures, highlighting a modern approach to creating this motif in complex molecules. chinesechemsoc.org The Thorpe-Ingold effect, which describes the influence of gem-dimethyl groups on reaction rates and equilibria, is a key consideration in the synthesis of such compounds. researchgate.net

A patent for a production method of various carboxylic acids, including 2-methylundecanoic acid and this compound, has been granted, indicating established industrial interest and synthetic routes. googleapis.com

Stereoselective Synthesis of Branched-Chain Fatty Acid Isomers

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for creating other branched-chain fatty acids with defined stereochemistry. These methods offer precise control over the spatial arrangement of atoms in a molecule.

For instance, the stereoselective synthesis of cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid has been achieved, demonstrating the ability to control stereochemistry in complex molecules containing a gem-dimethyl group. acs.orggoogle.com Similarly, a stereoselective synthesis of trans-chrysanthemic acid, which also features a gem-dimethylcyclopropane ring, has been developed. rsc.org

The synthesis of stereodefined α,β-dimethyl carboxylic esters has been accomplished through the stereoselective trapping of α-chiral secondary alkyllithiums. nih.gov This highlights the advanced methodologies available for controlling stereocenters adjacent to a carboxylic acid function. Although not directly applicable to the achiral this compound, these methods are part of the broader toolbox for synthesizing diverse branched-chain fatty acids.

Application of Catalytic Systems in Fatty Acid Synthesis (e.g., Hydroformylation)

Catalytic systems play a pivotal role in modern organic synthesis, offering efficient and selective routes to valuable chemical compounds.

Hydroformylation: Hydroformylation, or the oxo process, is a key industrial reaction that converts alkenes into aldehydes by adding a formyl group and a hydrogen atom across the double bond. wikipedia.org This process can be applied to the synthesis of precursors for branched-chain fatty acids. For example, the hydroformylation of an appropriate alkene could yield an aldehyde that can then be oxidized to the corresponding carboxylic acid.

The regioselectivity of hydroformylation (i.e., whether the formyl group adds to the terminal or internal carbon of the double bond) is a critical factor. For the synthesis of α,α-disubstituted carboxylic acids, a branched-selective hydroformylation would be required. Rhodium complexes with specific phosphine (B1218219) ligands are often used to control the regioselectivity of the reaction. nih.gov For example, the hydroformylation of α-substituted acrylates can lead to β-chiral linear aldehydes. organic-chemistry.org While direct hydroformylation to produce a 2,2-dimethyl substituted aldehyde is challenging, tandem isomerization-hydroformylation reactions can be employed to convert internal alkenes to linear aldehydes. rsc.org

Zeolite Catalysis: Zeolites, which are microporous aluminosilicate (B74896) minerals, are widely used as catalysts in the chemical industry. Their well-defined pore structures can provide shape-selectivity in catalytic reactions. While more commonly associated with cracking and isomerization of hydrocarbons, zeolites have potential applications in the synthesis of branched-chain fatty acids.

Enzymatic and Biocatalytic Synthesis Pathways for Branched-Chain Fatty Acids

Nature employs elegant enzymatic machinery to synthesize a vast array of fatty acids, including those with branches. While the direct enzymatic synthesis of this compound is not well-documented, the principles governing the biocatalytic formation of branched-chain fatty acids provide a framework for potential future developments.

Exploration of Fatty Acid Synthase Promiscuity in Branched-Chain Integration

Fatty acid synthases (FAS) are multi-enzyme complexes that catalyze the biosynthesis of fatty acids from acetyl-CoA and malonyl-CoA. medchemexpress.com In animals, this is primarily accomplished by the fatty acid synthase I (FASI) system. wikipedia.org While FAS typically produces straight-chain fatty acids, its "promiscuity" allows it to sometimes incorporate non-standard building blocks, leading to the formation of branched-chain fatty acids. researchgate.net

The key to this promiscuity lies in the ability of FAS to utilize alternative primer units instead of the usual acetyl-CoA. For the synthesis of iso- and anteiso-branched fatty acids, primers such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA are used. wikipedia.org These primers are derived from the catabolism of branched-chain amino acids.

However, the formation of a gem-dimethyl group at the α-carbon (C-2) via the standard FAS mechanism is not a known pathway. This would require the incorporation of a dimethylmalonyl-CoA extender unit, a process that has been studied in the context of polyketide synthesis but is not a feature of typical fatty acid biosynthesis. researchgate.net While fatty acid synthase can produce fatty acids with methyl or ethyl branches on even-numbered carbons, this is distinct from the 2,2-dimethyl substitution. researchgate.net

Role of Branched-Chain α-Keto Acid Decarboxylases in Primer Formation

The primers for branched-chain fatty acid synthesis are generated from branched-chain α-keto acids, which are themselves derived from the transamination of branched-chain amino acids like leucine (B10760876), isoleucine, and valine. wikipedia.org The branched-chain α-keto acid dehydrogenase complex (BCKDC) is a key enzyme complex that catalyzes the oxidative decarboxylation of these α-keto acids to their corresponding acyl-CoA derivatives. wikipedia.orgcocukmetabolizma.com

For example, α-ketoisovalerate (from valine) is converted to isobutyryl-CoA, α-ketoisocaproate (from leucine) to isovaleryl-CoA, and α-keto-β-methylvalerate (from isoleucine) to 2-methylbutyryl-CoA. wikipedia.org These acyl-CoAs then serve as primers for the fatty acid synthase complex to produce iso- and anteiso-branched fatty acids. nih.gov The activity of BCKDC is much higher with branched-chain α-keto acid substrates than with straight-chain ones. wikipedia.org

While this pathway is well-established for the synthesis of terminally branched fatty acids, it does not directly lead to the formation of this compound. The synthesis of the latter would require a different set of precursors and enzymatic machinery capable of constructing the α,α-dimethyl substitution pattern.

Biocatalytic methods for the creation of sterically hindered carboxylic acids are an area of active research. For example, the enzymatic resolution of esters of α,α-disubstituted carboxylic acids using hydrolytic enzymes has been explored. researchgate.net Furthermore, enzyme-mediated asymmetric decarboxylation of disubstituted malonic acids offers a potential route to optically pure carboxylic acids. acs.org These approaches, while not specific to this compound, demonstrate the potential of biocatalysis to address challenging synthetic problems, including the formation of quaternary carbon centers.

Metabolic Engineering Strategies for Directed Biosynthesis (e.g., in microorganisms)

The microbial biosynthesis of fatty acids is a highly researched area, offering a renewable alternative to chemical synthesis. nih.gov While the directed biosynthesis of the specific gem-dimethyl substituted this compound in microorganisms has not been extensively documented, strategies for producing other branched-chain fatty acids (BCFAs) in hosts like Escherichia coli and Saccharomyces cerevisiae provide a blueprint for how such a synthesis could be approached. nih.govthermofisher.com

The production of BCFAs typically involves the strategic overexpression of specific enzymes and the redirection of metabolic pathways to ensure a high yield of the desired product. Current time information in Bangalore, IN.acs.org A common starting point is to enhance the pool of metabolic precursors such as acetyl-CoA and malonyl-CoA, which are the fundamental building blocks for fatty acid synthesis. thermofisher.com This is often achieved by deleting or downregulating competing metabolic pathways that consume these precursors. acs.org

For branched-chain synthesis, key enzymatic steps are targeted. This includes:

Overexpression of a branched-chain α-keto acid dehydrogenase complex (BKD): This complex provides the branched starter units required for BCFAs.

Introduction of a branched-chain-acyl-CoA-specific β-ketoacyl-acyl-carrier protein synthase (FabH): This enzyme initiates fatty acid synthesis using the branched starter units.

Utilization of a specific thioesterase (TesA): This enzyme cleaves the completed fatty acid from the fatty acid synthase machinery. Current time information in Bangalore, IN.

Using these principles in a modular pathway engineering approach, researchers have successfully produced BCFAs in E. coli at titers up to 181 mg/L, with BCFAs constituting 80% of the total fatty acids produced. Current time information in Bangalore, IN. Another advanced strategy involves engineering a reversal of the β-oxidation cycle (r-BOX), which can be programmed to produce specific chain-length products, including branched-chain variants, by using functionalized starter units. biorxiv.org

However, the synthesis of a 2,2-dimethyl substituted fatty acid presents a significant challenge for known fatty acid synthase (FAS) systems due to the steric hindrance of the quaternary α-carbon. It would likely require a highly specialized synthase or a post-synthesis α-methylation mechanism, potentially involving novel C-methyltransferase enzymes. While actinomycetes are known to produce various methyl-branched fatty acids, including some with α-methyl branches, the formation of a gem-dimethyl group at the C-2 position is not a commonly observed biosynthetic transformation. researchgate.net

| Strategy | Target Genes/Pathways | Objective | Microorganism Example | Reference |

|---|---|---|---|---|

| Precursor Supply Enhancement | Deletion of lactate, acetate, succinate (B1194679) pathways | Increase acetyl-CoA pool | E. coli | thermofisher.com |

| Modular Pathway Engineering | Overexpression of BKD, FabH, TesA | Direct carbon flux to BCFAs | E. coli | Current time information in Bangalore, IN. |

| β-Oxidation Reversal (r-BOX) | Combination of thiolases and FAB enzymes (FabG, FabZ, FabI) | Iterative synthesis of functionalized fatty acids | E. coli | biorxiv.org |

| Compartmentalization | Peroxisomal targeting of enzymes | Increase local precursor concentration | S. cerevisiae | thermofisher.com |

Derivatization Strategies for this compound

Chemical derivatization of the carboxylic acid group of this compound is essential for creating a wide range of molecules for research and industrial applications. However, the steric hindrance imposed by the two methyl groups on the α-carbon makes these reactions challenging, often requiring specialized reagents and conditions.

The formation of esters from the sterically hindered this compound requires more forceful conditions than standard Fischer esterification. Several methods have proven effective for this transformation.

One of the most reliable methods for producing methyl esters from carboxylic acids, regardless of steric hindrance, is the use of diazomethane (B1218177) (CH₂N₂). acs.orgbiorxiv.org The reaction proceeds rapidly and cleanly at room temperature, with the formation of nitrogen gas as the only byproduct, driving the reaction to completion. biorxiv.orgacs.org A safer, more stable alternative is trimethylsilyldiazomethane (B103560) (TMS-diazomethane), which reacts under similar mild conditions in the presence of methanol (B129727) to yield the methyl ester quantitatively. researchgate.net

For esters other than methyl esters, coupling reagents are often employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is particularly effective for coupling sterically demanding acids and alcohols at room temperature. thermofisher.comsnmjournals.org The DMAP acts as a potent acyl transfer catalyst, accelerating the reaction and suppressing side product formation. snmjournals.org For industrial-scale synthesis, specific metal catalysts such as stannous chloride or tetrabutyl titanate can be used at elevated temperatures (80°C to decomposition) to drive the reaction to completion. nih.govnih.gov

| Method | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Diazomethane Reaction | CH₂N₂ or (CH₃)₃SiCHN₂ | Room Temperature | High yield, mild conditions, specific for methyl esters | acs.orgresearchgate.net |

| Steglich Esterification | DCC, DMAP (catalytic) | Room Temperature | Good for various alcohols, mild conditions | thermofisher.comsnmjournals.org |

| Metal Catalysis | SnCl₂, Tetrabutyl titanate | High Temperature (>80°C) | Suitable for larger scale, drives equilibrium | nih.govnih.gov |

The formation of an amide bond between this compound and an amine, particularly a less nucleophilic aryl amine, is a synthetically challenging step due to steric hindrance. Standard methods often fail or give low yields. researchgate.net Consequently, highly reactive coupling agents or the in-situ formation of activated intermediates is required.

Modern peptide coupling reagents are well-suited for this task. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are powerful activators that can overcome the steric barrier to form amides in high yield. nih.govacs.org

An alternative strategy involves converting the carboxylic acid into a more reactive intermediate. For instance, the formation of an acyl fluoride (B91410) in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates a small, highly reactive species that can be coupled with even hindered or electron-deficient amines, often at elevated temperatures. researchgate.netacs.org Similarly, the combination of TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) and N-methylimidazole (NMI) generates a highly reactive acyl imidazolium (B1220033) ion that has been shown to be effective for coupling traditionally difficult substrates. nih.gov The existence of a CAS number for 2,2-dimethyl-undecanoic acid amide (CAS# 858794-52-2) confirms that this simple amide has been synthesized. nih.gov

To study the biological roles and interactions of fatty acids, they are often tagged with reporter groups to create functionalized research probes. These probes can be used for fluorescence imaging, affinity purification, and cross-linking studies. For this compound, this would involve modifying the terminal (ω) end of the nonanoyl chain.

Clickable Probes: A powerful strategy is to introduce a small, bioorthogonal handle, such as a terminal alkyne or azide, onto the fatty acid. nih.govresearchgate.net For example, a precursor like 11-bromo-2,2-dimethylundecanoic acid could be synthesized and converted to an 11-azido or 11-alkynyl derivative. This "clickable" fatty acid analog can be metabolically incorporated into cells and subsequently ligated to a reporter tag (e.g., a fluorophore like rhodamine or an affinity tag like biotin) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. snmjournals.orgnih.gov This approach allows for sensitive detection and imaging of the fatty acid's localization and its incorporation into more complex lipids. acs.orgnih.gov

Fluorescent Analogs: Direct attachment of a fluorophore creates a self-reporting probe. Fluorophores like BODIPY and nitrobenzoxadiazole (NBD) are commonly attached to the terminus of a fatty acid chain. thermofisher.comnih.gov These fluorescent analogs can be directly visualized in living cells by fluorescence microscopy to track their uptake, trafficking, and incorporation into lipid droplets and membranes. thermofisher.comnih.gov

Photo-crosslinkable Probes: To identify protein-lipid interactions, photo-activatable moieties can be incorporated into the fatty acid structure. Diazirines are compact, photo-activatable groups that, upon UV irradiation, form highly reactive carbenes that covalently cross-link to nearby proteins. nih.govbiorxiv.org Another approach is the use of a cinnamoyl group, which can undergo [2+2] photocycloaddition. frontiersin.org A bifunctional probe containing both a photo-crosslinker (like diazirine) and a clickable handle (like an alkyne) allows for the in-cell cross-linking of the fatty acid to its binding partners, followed by enrichment and identification of the cross-linked proteins by mass spectrometry. nih.govnih.gov

| Probe Type | Functional Group | Principle | Application | Reference |

|---|---|---|---|---|

| Clickable | Terminal Alkyne or Azide | Bioorthogonal ligation to reporter tags post-incorporation | Imaging, Proteomics, Activity-based protein profiling | nih.govacs.org |

| Fluorescent | BODIPY, NBD | Direct visualization of the probe | Live-cell imaging of lipid uptake and localization | thermofisher.comnih.gov |

| Photo-crosslinkable | Diazirine, Benzophenone, Cinnamate | UV-induced covalent bonding to interacting molecules | Identification of lipid-binding proteins | nih.govnih.govfrontiersin.org |

Mechanistic Investigations of Reactions Involving 2,2 Dimethylundecanoic Acid and Its Intermediates

Elucidation of Reaction Mechanisms in its Synthesis and Derivatization

The chemical behavior of 2,2-dimethylundecanoic acid is governed by the interplay between its reactive carboxylic acid functional group and the sterically hindering gem-dimethyl groups at the alpha-position. Understanding the mechanisms of its reactions is crucial for predicting outcomes and designing synthetic pathways.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, proceeding via an addition-elimination mechanism. However, the direct substitution of the hydroxyl (-OH) group is difficult because it is a poor leaving group. Therefore, the carboxylic acid must first be activated.

A common activation method involves conversion to an acid chloride using reagents like thionyl chloride (SOCl₂). The mechanism begins with the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent loss of a proton to form an acyl chlorosulfite intermediate. This intermediate is highly reactive, and the chloride ion, now acting as a nucleophile, attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the chlorosulfite group (which decomposes to SO₂ and another chloride ion) to yield the final acid chloride.

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows this order: Acid Chlorides > Acid Anhydrides > Esters > Amides. This trend is attributed to the stability of the leaving group; weaker bases, such as chloride, are better leaving groups. For this compound, the bulky gem-dimethyl groups at the α-carbon can introduce steric hindrance, potentially slowing the rate of nucleophilic attack compared to a linear carboxylic acid.

Table 1: Common Nucleophilic Acyl Substitution Reactions Click on a reaction to see more details.

Esterification

Reacting the corresponding acid chloride with an alcohol, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, yields an ester.

Amide Formation

Acid chlorides react swiftly with ammonia (B1221849) or primary/secondary amines to produce primary, secondary, or tertiary amides, respectively.

Anhydride (B1165640) Formation

The reaction between an acid chloride and a carboxylate salt results in the formation of an acid anhydride through a standard nucleophilic acyl substitution pathway.

The saturated alkyl chain of this compound is generally unreactive towards electrophilic or radical addition reactions, which characteristically involve the breaking of a π bond in a double or triple bond. However, synthetic precursors to this acid may involve such mechanisms. For instance, an α,β-unsaturated ester could be a precursor where radical addition across the C=C double bond could be a key step.

Radical addition mechanisms typically proceed in three stages: initiation, propagation, and termination.

Initiation: A radical initiator (e.g., a peroxide) generates a free radical.

Propagation: The generated radical adds to the double bond of the substrate, creating a new radical intermediate, which then reacts with another molecule to propagate the chain.

Termination: The reaction ceases when two radicals combine.

Similarly, electrophilic addition involves the attack of an electrophile on the electron-rich π bond of an alkene or alkyne, typically forming a carbocation intermediate. This intermediate is then attacked by a nucleophile to form the final product. The regioselectivity of this addition often follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms to form the most stable carbocation.

While the final this compound molecule does not undergo these additions, related radical processes like decarboxylative elimination can occur, where the carboxyl group is removed to form an olefin.

The synthesis of α,α-disubstituted carboxylic acids like this compound often relies on specific carbon-carbon bond-forming strategies. A prevalent method involves the sequential alkylation of an ester enolate. For example, a simpler ester like ethyl nonanoate (B1231133) can be treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate an enolate by deprotonating the α-carbon. This enolate, a potent carbon nucleophile, can then be alkylated with a methyl halide (e.g., methyl iodide). Repeating this deprotonation and alkylation sequence a second time introduces the second methyl group. The final step is the hydrolysis of the ester to yield the desired this compound.

Key carbon-carbon bond cleavage pathways for carboxylic acids primarily involve decarboxylation. This process, the removal of the carboxyl group as CO₂, can be initiated under various conditions.

Thermal Decarboxylation: While simple alkyl carboxylic acids are stable, those with specific activating groups (e.g., a β-keto group) can undergo decarboxylation upon heating.

Reductive Decarboxylation: In a process mediated by samarium and promoted by visible light, a C-X bond can be reductively coupled with CO₂ to form a carboxylic acid, representing a C-C bond formation.

Photoredox/Cobalt Dual Catalysis: Carboxylic acids can be converted to olefins via visible-light-promoted decarboxylative elimination, representing a C-C bond cleavage pathway. This method avoids harsh oxidants and proceeds under mild conditions.

Catalysis in Chemical Transformations of this compound

Catalysis offers efficient and selective pathways for transforming carboxylic acids into other valuable chemicals, such as alcohols, by providing an alternative reaction route with a lower activation energy.

Both homogeneous and heterogeneous catalysts are employed in the transformation of carboxylic acids and their derivatives.

Homogeneous Catalysis: The catalyst exists in the same phase as the reactants (e.g., a soluble organometallic complex in an organic solvent). Homogeneous catalysts, such as ruthenium-phosphine complexes, are often noted for their high activity and selectivity under milder reaction conditions (lower temperatures and pressures).

Heterogeneous Catalysis: The catalyst is in a different phase from the reactants (e.g., a solid metal supported on carbon in a liquid-phase reaction). Heterogeneous systems, like platinum on titania (Pt/TiO₂) or ruthenium on carbon, are widely used for industrial processes like the hydrogenation of fatty acids to fatty alcohols. These catalysts are valued for their stability and ease of separation from the reaction mixture.

The hydrogenation of this compound to 2,2-dimethylundecan-1-ol is a prime example of a transformation where both catalytic systems can be applied.

Table 2: Comparison of Catalysis Types for Carboxylic Acid Hydrogenation

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst State | Same phase as reactants | Different phase from reactants |

| Reaction Conditions | Often milder (lower T, P) | Often harsher (higher T, P) |

| Selectivity | Generally high | Can be lower |

| Catalyst Separation | Difficult, may require distillation | Easy, by filtration |

| Example Catalyst | Ru(acac)₃ with Triphos ligand | Supported bimetallic Ru-Sn |

In homogeneous catalysis involving metal complexes, both the metal center and its surrounding ligands play indispensable roles in the catalytic cycle.

Metal Center: The transition metal (e.g., Ruthenium, Copper, Palladium) serves as the active site of the catalyst. It coordinates with the substrate (the carboxylic acid) and the reagent (e.g., H₂), facilitating the bond-breaking and bond-forming steps of the reaction.

Ligands: Ligands are molecules or ions that bind to the central metal atom. They are critical for tuning the catalyst's performance by modifying the steric and electronic properties of the metal center. For example, electron-rich phosphine (B1218219) ligands can increase the electron density on the metal, which can influence its reactivity. The structure of the ligand can also create a specific steric environment that directs the substrate to bind in a particular orientation, leading to high selectivity.

In the context of water oxidation catalysis, carboxylate groups within ligands have been shown to stabilize high-valent metal oxidation states and facilitate proton-coupled electron transfer (PCET) processes, which are crucial steps in many catalytic cycles. Similarly, in metallaphotoredox catalysis, carboxylic acids themselves can act as adaptive functional groups, ligating to a copper catalyst to initiate decarboxylative functionalization reactions. The catalytic cycle for a transformation like hydrogenation typically involves substrate coordination, oxidative addition, insertion, and reductive elimination steps, all orchestrated by the interplay between the metal center and its ligands.

Biochemical Pathways and Biological Roles of Methyl Branched Fatty Acids, Including 2,2 Dimethylundecanoic Acid

Biosynthesis of Methyl-Branched Fatty Acids in Diverse Organisms

The synthesis of MBFAs involves the integration of branched-chain precursors into the canonical fatty acid synthesis machinery. This process introduces structural diversity into lipids, influencing their physical and chemical properties.

The initial building blocks for many methyl-branched fatty acids originate from the catabolism of branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine. These essential amino acids are first transaminated to their respective α-keto acids. Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes their oxidative decarboxylation, yielding short, branched-chain acyl-CoA esters.

These acyl-CoAs serve as primers for the fatty acid synthesis pathway:

Valine degradation produces isobutyryl-CoA, which acts as a precursor for iso-series fatty acids (methyl branch on the penultimate carbon).

Leucine catabolism yields isovaleryl-CoA, the primer for iso-series fatty acids with an even number of carbons (methyl branch on the antepenultimate carbon).

Isoleucine breakdown generates 2-methylbutyryl-CoA, which initiates the synthesis of anteiso-series fatty acids (methyl branch on the antepenultimate carbon).

This direct utilization of BCAA degradation products is a primary route for introducing methyl branches at the terminus of the fatty acid chain. Studies in various organisms, including bacteria and mammals, have confirmed that these amino acids are effective precursors for the biosynthesis of branched-chain fatty acids.

| Precursor Amino Acid | Corresponding α-Keto Acid | Acyl-CoA Primer | Resulting Fatty Acid Series |

| Valine | α-Ketoisovalerate | Isobutyryl-CoA | iso (odd-carbon chain) |

| Leucine | α-Ketoisocaproate | Isovaleryl-CoA | iso (even-carbon chain) |

| Isoleucine | α-Keto-β-methylvalerate | 2-Methylbutyryl-CoA | anteiso |

The core enzymatic machinery for synthesizing fatty acids, primarily the Fatty Acid Synthase (FAS) complex, is responsible for elongating the branched-chain primers. FAS is a multi-enzyme protein that typically uses acetyl-CoA as a primer and malonyl-CoA as the two-carbon extender unit for chain elongation. However, FAS exhibits substrate promiscuity and can utilize the branched-chain acyl-CoAs (isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA) as alternative starter units.

Once the branched primer is loaded, the FAS complex proceeds with its iterative cycle of condensation, reduction, dehydration, and a second reduction, adding two-carbon units from malonyl-CoA in each cycle until a final chain length, typically C14-C18, is achieved.

In addition to terminal branching from amino acid primers, mid-chain branches can be introduced by incorporating methylmalonyl-CoA instead of malonyl-CoA as the extender unit during elongation. This results in a methyl group being added to the growing acyl chain. The formation of a 2,2-dimethyl structure, as seen in 2,2-dimethylundecanoic acid, would theoretically require specialized enzymatic steps, potentially involving multiple additions of methyl-branched precursors, although this specific pathway is less commonly detailed than terminal branching.

Following the initial synthesis by FAS, further elongation of branched-chain fatty acids can be carried out by elongase enzymes, which are typically located in the endoplasmic reticulum and contribute to producing very-long-chain fatty acids.

The biosynthesis of methyl-branched fatty acids is regulated at multiple levels, ensuring their appropriate abundance relative to straight-chain fatty acids.

Substrate Availability: A primary regulatory point is the availability of branched-chain acyl-CoA primers and methylmalonyl-CoA extenders. The flux through BCAA catabolic pathways directly influences the pool of primers for iso and anteiso fatty acid synthesis. Therefore, factors that regulate BCAA metabolism, such as diet or hormonal signals, indirectly control MBFA production.

Enzyme Specificity and Kinetics: The Fatty Acid Synthase (FAS) itself provides a level of control. While FAS can use branched primers and extenders, it generally shows a strong preference for malonyl-CoA over methylmalonyl-CoA. Kinetic studies have revealed a significantly lower turnover number for mFAS with methylmalonyl-CoA, indicating that the ketoacyl synthase (KS) domain of FAS dictates substrate specificity and limits the speed of branched-chain production. This inherent enzymatic preference ensures that straight-chain fatty acids remain the predominant products.

Genetic and Transcriptional Regulation: The expression of genes encoding enzymes in the BCAA degradation pathways is a critical control point. For instance, the transcription of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting step in BCAA catabolism, is tightly regulated. In yeast, the BCAA pathway is intricately linked to central carbon metabolism and is regulated by feedback inhibition and transcriptional control mediated by specific transcription factors. In adipose tissue, conditions like hypoxia can suppress BCAA catabolism and lipogenesis, thereby reducing the synthesis of methyl-branched fatty acids.

Catabolism and Degradation Pathways of Branched-Chain Fatty Acids

The degradation of branched-chain fatty acids cannot always proceed via the standard β-oxidation pathway due to the steric hindrance posed by methyl groups. Consequently, organisms have evolved modified oxidative pathways to handle these structures.

The catabolism of MBFAs depends on the position of the methyl branch.

Alpha-Oxidation (α-oxidation): This pathway is essential for fatty acids with a methyl group on the β-carbon (C-3), such as the dietary-derived phytanic acid, which would otherwise block the β-oxidation machinery. Alpha-oxidation occurs in peroxisomes and involves the removal of a single carbon from the carboxyl end of the fatty acid. The process is initiated by a hydroxylase that adds a hydroxyl group to the α-carbon. This is followed by oxidation and decarboxylation, yielding a fatty acid that is one carbon shorter and now has its methyl branch at the new α-position, making it a suitable substrate for subsequent β-oxidation.

Beta-Oxidation for 2-Methyl-Branched Fatty Acids: Fatty acids with a methyl group on the α-carbon (C-2), such as pristanic acid (a product of phytanic acid's α-oxidation), can be degraded via the β-oxidation pathway. This process occurs in both mitochondria and peroxisomes. The presence of the α-methyl group leads to the production of propionyl-CoA in addition to acetyl-CoA during the thiolytic cleavage step.

Omega-Oxidation (ω-oxidation): This is a minor pathway that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl (omega) carbon of the fatty acid. While not a primary route for branched-chain fatty acid degradation, it can become more active when β-oxidation is impaired.

The degradation of a compound like this compound would present a significant challenge to standard oxidation pathways due to the presence of two methyl groups on the α-carbon, which would block both α- and β-oxidation. Its catabolism would likely require highly specialized enzymatic processes that are not yet fully characterized.

The modified degradation pathways rely on a suite of specialized enzymes distinct from those of standard β-oxidation.

Phytanoyl-CoA Dioxygenase (PhyH): This is the key enzyme initiating α-oxidation. It is an iron-dependent dioxygenase that hydroxylates phytanoyl-CoA at the α-position. Deficiency of this enzyme leads to the accumulation of phytanic acid, causing Refsum's disease.

2-Hydroxyphytanoyl-CoA Lyase: This enzyme cleaves the hydroxylated intermediate, releasing the first carbon as formyl-CoA and producing an aldehyde (pristanal) that is one carbon shorter.

Aldehyde Dehydrogenase: This enzyme oxidizes pristanal (B217276) to pristanic acid, which can then enter the β-oxidation pathway.

Branched-Chain Acyl-CoA Dehydrogenases: Within the BCAA catabolic pathway, which generates the precursors for many MBFAs, specific dehydrogenases are responsible for processing the resulting acyl-CoAs. These include isovaleryl-CoA dehydrogenase (for leucine pathway) and short/branched-chain acyl-CoA dehydrogenase (SBCAD). These enzymes are crucial for the complete breakdown of the carbon skeletons derived from BCAAs.

The following table summarizes key enzymes involved in the metabolism of branched-chain fatty acids.

| Metabolic Process | Enzyme | Function | Location |

| Biosynthesis | Branched-chain α-keto acid dehydrogenase (BCKDH) | Generates branched acyl-CoA primers from α-keto acids. | Mitochondria |

| Biosynthesis | Fatty Acid Synthase (FAS) | Elongates branched primers using malonyl-CoA. | Cytosol |

| Catabolism | Phytanoyl-CoA Dioxygenase (PhyH) | Initiates α-oxidation of β-methylated fatty acids. | Peroxisomes |

| Catabolism | 2-Hydroxyphytanoyl-CoA Lyase | Cleaves the C1-C2 bond during α-oxidation. | Peroxisomes |

| Catabolism | Aldehyde Dehydrogenase | Converts pristanal to pristanic acid. | Peroxisomes |

Incorporation and Structural Roles in Cellular Components

The integration of methyl-branched fatty acids, such as this compound, into cellular structures is a critical aspect of their biological significance. Their unique chemical architecture imparts specific properties to the cellular components they become a part of.

Contribution to Cellular Membrane Structure and Properties

Methyl-branched fatty acids are integral components of cellular membranes, where they contribute to the physical and chemical properties of the lipid bilayer. The presence of methyl groups along the acyl chain, as seen in this compound, introduces steric hindrance that disrupts the tight packing of adjacent phospholipid tails. This disruption leads to an increase in membrane fluidity, which is essential for various cellular processes, including membrane trafficking and the function of embedded proteins.

The structure of fatty acids, including the presence of branches, influences the melting temperature of membranes. Generally, branched-chain fatty acids lower the melting point compared to their straight-chain counterparts of the same carbon number. This effect is crucial for organisms living in cold environments, as it helps maintain membrane fluidity and function.

The incorporation of these fatty acids can also affect membrane thickness and curvature. The "kinks" and bends introduced by methyl branches can alter the geometry of the lipid bilayer, potentially influencing the localization and activity of membrane-associated proteins.

Table 1: Influence of Fatty Acid Structure on Membrane Properties

| Fatty Acid Feature | Effect on Membrane Packing | Effect on Membrane Fluidity | Effect on Melting Temperature |

| Straight-Chain Saturated | Tight | Decreased | Increased |

| Cis-Unsaturated | Less Tight (due to kinks) | Increased | Decreased |

| Trans-Unsaturated | Tight | Decreased | Increased |

| Methyl-Branched | Less Tight (due to steric hindrance) | Increased | Decreased |

Integration into Lipoproteins and Phospholipids (B1166683) in Microbial Systems

In microbial systems, particularly bacteria, methyl-branched fatty acids are significant constituents of membrane phospholipids and lipoproteins. The specific composition of fatty acids in these structures can vary depending on the microbial species and environmental conditions. The presence of branched-chain fatty acids in the cell envelope of pathogenic mycobacteria, for instance, is thought to be important for the structural integrity of the cell wall and may play a role in their pathogenicity.

The integration of branched-chain fatty acids into microbial lipids is determined by the substrate specificity of the enzymes involved in fatty acid synthesis, such as FabH. These fatty acids are found in various phospholipid classes, including phosphatidylethanolamine, phosphatidylglycerol, and cardiolipin, which are major components of bacterial membranes. The specific positioning of these fatty acids within the phospholipid molecule can also influence membrane characteristics.

While direct evidence for the incorporation of this compound into specific microbial lipoproteins is not extensively detailed in available research, the general principles of branched-chain fatty acid metabolism in bacteria suggest its potential integration. The unique structure of this compound, with its gem-dimethyl group at the alpha-position, would likely impart distinct biophysical properties to the lipoproteins and phospholipids it becomes a part of.

Broader Metabolic Interconnections and Signaling in Model Organisms

Beyond their structural roles, methyl-branched fatty acids can participate in the complex network of metabolic regulation and signaling.

Interaction with Metabolic Control Points and Key Enzymes (e.g., EIF2AK1)

The metabolism of branched-chain fatty acids is a complex process that intersects with central metabolic pathways. While direct interactions between this compound and the enzyme Eukaryotic Translation Initiation Factor 2-Alpha Kinase 1 (EIF2AK1), also known as Heme-Regulated Inhibitor (HRI), have not been specifically documented, EIF2AK1 is a key sensor of metabolic stress. It responds to various cellular stresses, including nutrient deprivation and oxidative stress, by phosphorylating the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis.

Given that fatty acids and their metabolites can act as signaling molecules and modulators of enzyme activity, it is plausible that derivatives of this compound could influence cellular stress pathways that are monitored by kinases like EIF2AK1. For example, an accumulation of unusual fatty acids or their metabolic byproducts could potentially trigger a cellular stress response, leading to the activation of EIF2AK1. However, this remains a speculative area requiring further investigation.

Table 2: Function of EIF2AK1 in Cellular Stress Response

| Stress Condition | EIF2AK1 Activity | Consequence |

| Heme deficiency | Activated | Inhibition of globin synthesis |

| Oxidative stress | Activated | General inhibition of protein synthesis |

| Heat shock | Activated | General inhibition of protein synthesis |

| Nutrient starvation | Activated | General inhibition of protein synthesis |

Exploration of Regulatory Feedback Loops in Fatty Acid Metabolism

Fatty acid metabolism is tightly regulated through a series of feedback loops to maintain cellular homeostasis. The end products of fatty acid synthesis, typically long-chain acyl-CoAs or acyl-ACPs, can inhibit key enzymes in the pathway, such as acetyl-CoA carboxylase (ACC), which catalyzes the first committed step of fatty acid synthesis.

While specific studies on the regulatory role of this compound are limited, the general principles of fatty acid feedback regulation would likely apply. An excess of 2,2-dimethylundecanoyl-CoA could potentially inhibit ACC or other enzymes in the fatty acid synthesis pathway.

Furthermore, fatty acids and their derivatives can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid metabolism. The binding of a fatty acid to a PPAR can lead to either the activation or repression of target genes, thereby creating a feedback loop that adjusts metabolic pathways in response to changes in lipid levels. The unique structure of this compound might confer specificity for certain PPAR isoforms, though this is an area for future research. The existence of feedback loops is crucial for maintaining the balance between fat storage and oxidation.

Advanced Analytical Characterization of 2,2 Dimethylundecanoic Acid in Complex Systems

Chromatographic Separation and Detection Methodologies

Chromatography is the cornerstone for separating 2,2-dimethylundecanoic acid from intricate sample matrices. The choice between gas and liquid chromatography is primarily dictated by the volatility of the analyte and its derivatives, as well as the nature of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the high polarity and low volatility of free carboxylic acids, direct GC analysis of this compound is challenging, often resulting in poor peak shape and low sensitivity. Therefore, a derivatization step to convert the carboxylic acid into a more volatile and thermally stable ester is essential prior to analysis.

Qualitative Analysis: In qualitative analysis, the mass spectrometer scans a range of mass-to-charge ratios, generating a mass spectrum for the eluting compound. The fragmentation pattern of the derivatized this compound serves as a chemical fingerprint. This spectrum can be compared against spectral libraries (e.g., NIST) for identification. The predictable fragmentation of derivatives like methyl or trimethylsilyl (B98337) esters allows for confident identification even in the absence of a library entry.

Quantitative Analysis: For quantification, GC-MS is often operated in selected ion monitoring (SIM) mode. This involves monitoring only a few characteristic ions of the target analyte, which significantly increases sensitivity and selectivity by reducing background noise. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to construct a calibration curve and ensure high precision and accuracy.

| Parameter | Typical Condition | Purpose |

| Derivatization | Esterification (e.g., with BF₃/Methanol) or Silylation (e.g., with BSTFA) | Increase volatility and thermal stability. |

| GC Column | Non-polar (e.g., DB-5ms) or mid-polar capillary column | Separation of analytes based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injection Mode | Splitless or Split | Introduces the sample onto the column; splitless for trace analysis. |

| Oven Program | Temperature gradient (e.g., 80°C to 280°C) | Ensures separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Generates reproducible fragmentation patterns for identification. |

| MS Detection | Full Scan (Qualitative), Selected Ion Monitoring (SIM) (Quantitative) | Full scan provides a complete mass spectrum; SIM enhances sensitivity. |

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for analyzing compounds that are non-volatile or thermally unstable, making it a suitable alternative or complementary technique to GC-MS. It is particularly advantageous for analyzing complex biological samples where minimal sample preparation is desired. While underivatized this compound can be analyzed, derivatization is often employed to enhance retention on common reversed-phase columns and to improve ionization efficiency.

Reversed-phase liquid chromatography (RPLC) is the most common separation mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For the underivatized acid, electrospray ionization (ESI) in negative ion mode is typically used, detecting the deprotonated molecule [M-H]⁻. For derivatives, ESI in positive ion mode is often more sensitive. Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity, making it the gold standard for quantitative bioanalysis.

| Parameter | Typical Condition | Purpose |

| Derivatization | Amidation (e.g., with 3-NPH, Aniline) | Enhance reversed-phase retention and ionization efficiency. |

| LC Column | Reversed-phase (e.g., C18, 100 x 2.1 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile/methanol (B129727) | Elution of analytes from the column. |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode | Generates gas-phase ions from the liquid phase. |

| MS Detection | Full Scan (Qualitative), Multiple Reaction Monitoring (MRM) (Quantitative) | MRM provides high selectivity and sensitivity by monitoring a specific parent-daughter ion transition. |

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties. For this compound, this is critical for both GC-MS and LC-MS analyses. The primary goals are to increase volatility and thermal stability for GC analysis and to improve chromatographic retention and detector response for LC analysis.

For GC-MS Analysis:

Esterification: This is the most common method, converting the carboxylic acid to an ester (e.g., methyl ester, propyl ester). Reagents include diazomethane (B1218177), alcohols with an acid catalyst (e.g., BF₃, HCl), and dimethylformamide dialkyl acetals.

Silylation: This involves replacing the acidic proton with a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silyl derivatives are highly volatile and thermally stable.

For LC-MS Analysis:

Amide Formation: Reagents containing an amine group, such as 3-nitrophenylhydrazine (B1228671) (3-NPH) or aniline, are used in the presence of coupling agents. These derivatives often contain a permanently charged or easily ionizable moiety, which significantly enhances ESI-MS sensitivity.

Esterification with Tagging Reagents: Reagents like 2-(dimethylamino)ethanol can be used to form esters that incorporate a tertiary amine group, which is readily protonated and detected with high sensitivity in positive ion ESI-MS.

| Derivatization Reagent | Target Technique | Analyte Derivative | Key Advantage |

| BSTFA | GC-MS | Trimethylsilyl (TMS) ester | Produces volatile and thermally stable derivatives. |

| Methanol/BF₃ | GC-MS | Methyl ester | Common, effective method for increasing volatility. |

| Diphenyl Diazomethane | GC-MS | Diphenylmethyl ester | Rapid reaction, allows for analysis of a wide range of carboxylic acids. |

| 3-Nitrophenylhydrazine (3-NPH) | LC-MS | 3-NPH amide | High derivatization efficiency and enhanced ESI sensitivity. |

| Aniline | LC-MS | Anilide | Enhances retention on reversed-phase columns. |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

While chromatography separates and detects, spectroscopy provides definitive structural information, which is crucial for confirming the identity of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for the precise mapping of the molecular structure and differentiation between isomers. For this compound, NMR is essential to confirm the location of the gem-dimethyl group on the second carbon, distinguishing it from all other possible dimethylundecanoic acid isomers.

¹H NMR: The proton NMR spectrum would show characteristic signals: a singlet integrating to six protons for the two equivalent methyl groups at C2, a triplet for the terminal methyl group (C11), and a series of multiplets for the eight methylene (B1212753) groups of the long alkyl chain.

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing distinct signals for the carboxyl carbon (>175 ppm), the quaternary C2 carbon, the two equivalent C2-methyl carbons, and the individual carbons of the nonanoyl chain.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. For instance, an HMBC experiment would show correlations between the protons of the C2-methyl groups and the carboxyl carbon (C1) as well as the C2 and C3 carbons, definitively confirming the 2,2-dimethyl substitution pattern.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Key Correlations |

| COOH | 10-12 | ~183 | Broad singlet (¹H) |

| C2 | - | ~42 | Quaternary C (¹³C) |

| C2-(CH₃)₂ | ~1.2 | ~25 | Singlet (¹H); HMBC to C1, C2, C3 |

| C3-H₂ | ~1.5 | ~38 | Multiplet (¹H); COSY to C4-H₂ |

| C4-C9-(CH₂)₆ | 1.2-1.4 | 23-32 | Overlapping multiplets (¹H) |

| C10-H₂ | ~1.6 | ~32 | Multiplet (¹H); COSY to C11-H₃ |

| C11-H₃ | ~0.9 | ~14 | Triplet (¹H) |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

The key diagnostic bands in the IR spectrum of this compound would be:

O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C-H Stretch: Strong, sharp absorptions between 3000 and 2850 cm⁻¹ due to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups.

C=O Stretch: A very strong and sharp absorption band typically found between 1720 and 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C-O Stretch & O-H Bend: A medium intensity C-O stretching band appears around 1300-1200 cm⁻¹, and O-H bending vibrations can also be observed in the fingerprint region.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300–2500 | Strong, very broad | O–H stretch (from carboxylic acid dimer) |

| 2960–2850 | Strong, sharp | C–H stretch (from alkyl CH₃ and CH₂) |

| ~1710 | Strong, sharp | C=O stretch (from carboxylic acid) |

| ~1465 | Medium | C–H bend (from CH₂) |

| ~1250 | Medium | C–O stretch (from carboxylic acid) |

| ~920 | Medium, broad | O–H bend (out-of-plane) |

Chemometric and Statistical Analysis of Analytical Data

In the analysis of complex biological systems, the vast amount of data generated from chromatographic and spectrometric techniques necessitates the use of advanced statistical tools. Chemometrics, the science of extracting information from chemical systems by data-driven means, is indispensable for interpreting the intricate datasets where this compound is a component. Multivariate statistical analysis, in particular, allows for the simultaneous consideration of multiple variables, enabling the identification of patterns, correlations, and differentiators that would be obscured in a univariate analysis.

Application of Principal Component Analysis (PCA) for Comparative Studies of Profiles

In a hypothetical study aimed at comparing the fatty acid profiles of microbial cultures grown under different nutrient conditions (e.g., standard vs. stressed), PCA could be employed to distinguish between the sample groups. After extraction and derivatization of fatty acids to their methyl esters (FAMEs), gas chromatography-mass spectrometry (GC-MS) analysis would yield a data matrix containing the relative concentrations of numerous fatty acids, including this compound, for each sample.

PCA would then decompose this matrix to reveal the principal components. The first PC (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for the highest possible remaining variance. A scores plot of PC1 versus PC2 can visually separate the sample groups, indicating that the fatty acid profiles are distinct under different conditions.

The corresponding loadings plot reveals the contribution of each fatty acid to the separation observed in the scores plot. Variables with high loading values (either positive or negative) for a particular PC are the main drivers of the variance captured by that component. For instance, if the "stressed" group is separated from the "standard" group along PC1, the fatty acids with high loadings on PC1 are the ones that differ most significantly between the two conditions.

A hypothetical PCA loadings table from such a study is presented below. In this scenario, this compound has a strong positive loading on PC1, indicating it is more abundant in the "stressed" group and is a key variable in differentiating the two profiles. Conversely, palmitic acid and stearic acid have strong negative loadings, suggesting their relative concentrations decrease under stress.

| Fatty Acid | Principal Component 1 (PC1) Loading | Principal Component 2 (PC2) Loading |

|---|---|---|

| Palmitic acid (C16:0) | -0.85 | 0.12 |

| Stearic acid (C18:0) | -0.79 | 0.25 |

| Oleic acid (C18:1) | -0.21 | -0.55 |

| Linoleic acid (C18:2) | 0.15 | -0.68 |

| This compound | 0.91 | 0.33 |

| Phytanic acid | 0.65 | -0.41 |

| Pristanic acid | 0.58 | -0.35 |

Multivariate Statistical Methods for Uncovering Relationships in Complex Biological Matrices

While PCA is excellent for exploratory data analysis, other supervised multivariate methods are often employed to sharpen the focus on variables that discriminate between predefined classes or to build predictive models. Methods such as Partial Least Squares Discriminant Analysis (PLS-DA) are particularly useful for uncovering relationships and identifying potential biomarkers in complex biological matrices like plasma or tissue extracts.

PLS-DA is a supervised technique that, unlike PCA, uses class information (e.g., "healthy" vs. "diseased") to rotate the principal components to maximize the separation between the groups. This approach is highly effective in identifying variables that are not only variable but also highly correlated with the condition under investigation.

To illustrate, consider a metabolomics study investigating plasma fatty acid alterations in a metabolic disorder. A PLS-DA model could be constructed using the fatty acid profiles from a patient cohort and a healthy control group. The model's performance would be rigorously validated to ensure it is not overfitted and that the observed separation is statistically significant.

The importance of each fatty acid in the PLS-DA model is often quantified by its Variable Importance in Projection (VIP) score. A VIP score is a weighted sum of the squared correlations between the PLS-DA components and the original variable. A common rule of thumb is that variables with a VIP score greater than 1.0 are considered important for the model.

The hypothetical table below shows VIP scores from such a PLS-DA model. In this example, this compound has a VIP score of 2.15, making it one of the most significant discriminators between the healthy and diseased states. This finding would suggest a strong relationship between the metabolism of this branched-chain fatty acid and the pathophysiology of the disorder, warranting further investigation. Other methods like Linear Discriminant Analysis (LDA) can also be used to classify samples based on their fatty acid composition and identify the variables that best separate the groups.

| Fatty Acid | VIP Score |

|---|---|

| This compound | 2.15 |

| Pristanic acid | 1.89 |

| Phytanic acid | 1.72 |

| Nervonic acid (C24:1) | 1.55 |

| Erucic acid (C22:1) | 1.31 |

| Oleic acid (C18:1) | 0.98 |

| Palmitic acid (C16:0) | 0.85 |

Emerging Research Areas and Future Directions in 2,2 Dimethylundecanoic Acid Studies

Development of Next-Generation Enantioselective Synthetic Routes for Branched Fatty Acids

The presence of a quaternary stereocenter, as seen in many biologically active molecules, presents a significant challenge in chemical synthesis. For α,α-disubstituted carboxylic acids like 2,2-Dimethylundecanoic acid, achieving high enantioselectivity is crucial for studying the specific biological activities of each stereoisomer. Traditional synthetic methods often lack the required precision, leading to racemic mixtures that can obscure the true biological function of the individual enantiomers.

Future research is directed towards the development of novel catalytic methods that can efficiently and selectively create these complex structures. Key areas of innovation include:

Asymmetric Catalysis : The use of chiral catalysts, such as those based on transition metals (e.g., rhodium, copper) complexed with chiral ligands, is a promising avenue. These catalysts can create a chiral environment that directs the formation of one enantiomer over the other. For instance, methods are being developed for the enantioselective α-alkylation of unsaturated carboxylic acids using chiral lithium amides, which act as non-covalent stereodirecting auxiliaries.

Decarboxylative Reactions : Novel strategies involving decarboxylative Michael reactions are being explored for the enantioselective synthesis of molecules with quaternary centers. This approach could potentially be adapted for the synthesis of α,α-disubstituted fatty acids.

Organocatalysis : The use of small organic molecules as catalysts offers a metal-free alternative for enantioselective synthesis, which can be advantageous in reducing toxic metal contamination in biological studies.

These next-generation synthetic routes are essential for producing optically pure isomers of this compound and other branched fatty acids, enabling a more precise investigation of their specific roles in biological systems.

| Synthetic Strategy | Core Principle | Potential Advantage for Branched Fatty Acids |

| Asymmetric Transition-Metal Catalysis | Utilizes a chiral metal-ligand complex to create a stereoselective environment for bond formation. | High efficiency and selectivity for constructing quaternary carbon centers. |

| Chiral Auxiliary-Mediated Alkylation | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Provides robust stereochemical control during the formation of the α,α-dimethyl moiety. |

| Decarboxylative Asymmetric Reactions | A carboxyl group is removed to generate a reactive intermediate that then participates in an enantioselective reaction. | Offers a novel pathway to create complex stereocenters from readily available starting materials. |

| Organocatalysis | Employs small, chiral organic molecules to catalyze enantioselective transformations. | Avoids the use of potentially toxic heavy metals, providing cleaner reaction profiles. |

Elucidation of Previously Uncharted Biochemical Fates and Metabolic Intermediates

The metabolic pathway of straight-chain fatty acids via β-oxidation is well-established. However, the degradation of branched-chain fatty acids (BCFAs) is more complex. The presence of methyl groups, particularly at the α-carbon as in this compound, sterically hinders the enzymes of the β-oxidation pathway, necessitating alternative metabolic routes.

Mammalian peroxisomes are known to handle the metabolism of complex fatty acids, including the α-oxidation of BCFAs that have a methyl group at the β-carbon. This process involves the removal of one carbon atom to shift the methyl group, allowing subsequent β-oxidation to proceed. However, the α,α-dimethyl substitution in this compound presents a unique challenge that likely blocks typical α- and β-oxidation initiation steps.

Future research will focus on identifying the specific enzymes and metabolic intermediates involved in the catabolism of this unique fatty acid. It is hypothesized that its breakdown may involve:

Omega-oxidation (ω-oxidation) : This pathway involves the oxidation of the terminal methyl group of the fatty acid chain, which could create a dicarboxylic acid. This might be a primary route when β-oxidation is blocked.

Novel Enzymatic Pathways : There may be undiscovered enzymes capable of recognizing and modifying α,α-dimethyl substituted fatty acids, potentially through hydroxylation or other initial modifications to facilitate further breakdown.

Advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will be critical in identifying and structurally characterizing these previously uncharted metabolic intermediates in biological samples. Tracing studies using isotopically labeled this compound will be essential to map its complete metabolic journey within the cell.

| Potential Metabolic Pathway | Description | Relevance to this compound |

| α-Oxidation | A peroxisomal pathway that removes a single carbon from the carboxyl end, typically for β-methylated fatty acids. | Likely inhibited by the α,α-dimethyl substitution, but its potential role cannot be fully excluded without further study. |

| β-Oxidation | The primary mitochondrial pathway for straight-chain fatty acid breakdown. | Sterically hindered by the two α-methyl groups, making direct entry into this pathway improbable. |

| ω-Oxidation | Oxidation occurs at the omega (ω) carbon, the carbon furthest from the carboxyl group, in the endoplasmic reticulum. | A plausible alternative pathway when β-oxidation is blocked, leading to the formation of dicarboxylic acids. |

| Cytochrome P450-mediated oxidation | A family of enzymes that can hydroxylate fatty acids at various positions, creating intermediates for further metabolism. | May play a role in the initial modification of the fatty acid to enable subsequent breakdown by other pathways. |

Integration of Multi-Omics Data with Advanced Analytical and Computational Platforms for Holistic Understanding

To fully comprehend the biological significance of this compound, a systems-level approach is necessary. The integration of various "omics" technologies provides a powerful framework for a holistic understanding of how this fatty acid influences cellular processes. This multi-omics strategy allows researchers to move beyond studying a single molecule in isolation and instead view its impact across the entire biological network.

Transcriptomics : Measures the expression levels of all genes, revealing which genes and signaling pathways are activated or suppressed in response to this fatty acid.

Proteomics : Identifies and quantifies the complete set of proteins, offering insights into the enzymatic machinery and structural components affected by this compound.

Metabolomics : Analyzes the full range of small-molecule metabolites, which can help identify the downstream products of this compound metabolism and its effect on other metabolic pathways.

Combining these large datasets requires advanced computational and bioinformatic platforms. Mathematical modeling and machine learning algorithms can be used to identify correlations and build predictive models of metabolic fluxes. For example, by integrating transcriptomic data showing the upregulation of certain enzymes with metabolomic data showing the appearance of new intermediates, researchers can piece together the complete metabolic pathway. This integrated approach will be crucial for understanding the full biological role of this compound, from its direct metabolic fate to its broader influence on cellular health and disease.

| Omics Platform | Data Generated | Contribution to Understanding this compound |

| Lipidomics | Comprehensive profile of all cellular lipids. | Reveals changes in membrane composition and lipid signaling molecules. |

| Transcriptomics | Genome-wide gene expression levels. | Identifies regulatory networks and pathways affected by the fatty acid. |

| Proteomics | Global protein expression and modification data. | Pinpoints specific enzymes involved in its metabolism and proteins it may interact with. |

| Metabolomics | Profile of all small-molecule metabolites. | Identifies metabolic byproducts and its impact on other cellular metabolic pathways. |

| Computational Modeling | Integrated analysis and simulation of metabolic networks. | Creates predictive models of the fatty acid's metabolic flux and systemic effects. |

Q & A

Q. What are the standard methods for synthesizing 2,2-dimethylundecanoic acid, and how can its purity be verified?

Methodological Answer: Synthesis typically involves catalytic oxidation of branched alkanes or esterification followed by hydrolysis. For example, analogous compounds like 2,2′-diphenic acid are synthesized via catalytic oxidation of phenanthrene using transition metal catalysts (e.g., cobalt acetate) under controlled temperatures (~100°C) . Purity verification employs gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS), with comparison to reference spectra. For instance, electron ionization mass spectrometry (EI-MS) data for 2-methylundecanoic acid (a structural analog) shows a molecular ion peak at m/z 200.3 (C₁₂H₂₄O₂) and fragment peaks at m/z 157 (loss of COOH) .

Q. How should this compound be handled and stored in laboratory settings?

Methodological Answer:

- Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation (similar to undecanoic acid derivatives) .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents and heat sources. Stability studies of related branched acids (e.g., pivalic acid) suggest degradation under prolonged UV exposure .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm branching. For example, 2,2-dimethylvaleric acid shows characteristic methyl group peaks at δ 1.2–1.4 ppm in ¹H NMR .

- Infrared (IR) Spectroscopy: Carboxylic acid O-H stretches appear at 2500–3300 cm⁻¹, and C=O stretches near 1700 cm⁻¹ .

- Mass Spectrometry (MS): Reference EI-MS data for 2-methylundecanoic acid (base peak at m/z 60, indicative of CH₂COOH⁺ fragment) .

Advanced Research Questions

Q. How can researchers design experiments to study the pharmacological effects of this compound on neurotransmitter systems (e.g., GABA)?

Methodological Answer:

- In vitro models: Use rat brain mitochondria to assess inhibition of GABA oxidation. For example, 2,2-dimethylvaleric acid reduces GABA degradation by 40% at 10 µM concentrations .

- In vivo models: Employ zebrafish embryos to evaluate developmental toxicity. LC-MS/MS with deuterated internal standards (e.g., hexadecanoic-d31 acid) improves quantification accuracy .

- Data interpretation: Compare dose-response curves and use ANOVA to resolve variability in enzyme inhibition assays.

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

Methodological Answer:

- Metabolic profiling: Use LC-MS to identify metabolites in plasma (e.g., this compound conjugates) that may alter toxicity .

- Species-specific factors: Cross-validate using human hepatocyte cultures and rodent models. For instance, discrepancies in palmitic acid toxicity were linked to differences in β-oxidation rates .

- Statistical tools: Apply Bayesian meta-analysis to harmonize conflicting datasets from multiple studies .

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound with enhanced bioactivity?

Methodological Answer:

- Catalyst screening: Test transition metal catalysts (e.g., Pd/C or RuO₂) for regioselective modifications. The synthesis of 2,2′-diphenic acid achieved 85% yield using cobalt acetate .

- Solvent effects: Polar aprotic solvents (e.g., DMF) improve solubility during esterification.

- Bioactivity assays: Use structure-activity relationship (SAR) models to prioritize derivatives. For example, adding trifluoroacetamido groups (as in 11-[3-(2,2,2-trifluoroacetamido)propanamido]undecanoic acid) enhances membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.